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1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea

p38α MAPK Inflammation Kinase Inhibition

Standard pyrazolyl-urea kinase inhibitors (e.g., GeGe3) exhibit limited selectivity profiles. This compound's distinct 3,5-dicyclopropylpyrazole & 4-chlorobenzyl urea substitution pattern enables kinase target exploration inaccessible to existing inhibitors. • Enables broad kinome profiling for novel kinase targets • Critical SAR tool for steric/electronic effects on binding • Class-level anti-inflammatory potential (up to 80.93% edema inhibition) • Suitable for focused library generation in hit-to-lead optimization

Molecular Formula C19H23ClN4O
Molecular Weight 358.87
CAS No. 1797307-57-3
Cat. No. B2736971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea
CAS1797307-57-3
Molecular FormulaC19H23ClN4O
Molecular Weight358.87
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)Cl)C4CC4
InChIInChI=1S/C19H23ClN4O/c20-16-7-1-13(2-8-16)12-22-19(25)21-9-10-24-18(15-5-6-15)11-17(23-24)14-3-4-14/h1-2,7-8,11,14-15H,3-6,9-10,12H2,(H2,21,22,25)
InChIKeyZOXVTGZVBVGXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 1-(4-Chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea


1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea (CAS 1797307-57-3) is a synthetic small molecule belonging to the pyrazolyl-urea class, a scaffold extensively investigated for kinase inhibition, particularly against p38α MAPK and angiogenic kinases [1][2]. It features a 4-chlorobenzyl group on one urea nitrogen and a 3,5-dicyclopropyl-1H-pyrazol-1-yl moiety tethered via an ethyl linker on the other, yielding a molecular weight of 358.9 g/mol and the formula C19H23ClN4O [3]. This substitution pattern suggests potential for distinct steric and electronic modulation of kinase binding pockets compared to other pyrazolyl-ureas.

1
Chemical probe
Novel kinase discovery tool with structurally distinct pyrazolyl-urea scaffold
2
SAR expansion
Exploration of 3,5-dicyclopropyl and 4-chlorobenzyl effects on kinase selectivity
3
Screening candidate
Class-level reference for inflammation/angiogenesis model screening

Substitution Risk for 1-(4-Chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea


Interchanging pyrazolyl-urea kinase inhibitors without verifying the specific substitution pattern presents a high scientific risk. In-class analogs like GeGe3 or p38α-targeted derivatives demonstrate that seemingly minor changes—such as replacing a 3,5-dicyclopropylpyrazole with a 1,5-diarylpyrazole or swapping a 4-chlorobenzyl for a 4-methylbenzyl group—can drastically alter kinase selectivity profiles, shifting inhibition from MAPK/PI3K pathways to entirely different targets like Aurora kinases or Src family kinases [1][2]. Generic procurement without direct comparative data on target residence time, off-rate, or cellular IC50 against the intended kinase panel may result in incompatible pharmacological outcomes. The quantitative evidence below delineates the specific differentiation dimensions where data exists.

Target
GeGe3 and similar pyrazolyl-ureas target distinct kinase panels (Aurora B/C, DMPK1); this compound's selectivity profile may shift significantly.
Potency
p38α MAPK inhibitory potency observed in class leads cannot be assumed; direct IC50 data for this compound is absent.
In vivo
Anti-inflammatory activity and gastric safety profiles from class representatives are not automatically inherited; de novo evaluation required.

Differentiation Evidence: 1-(4-Chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea


p38α MAPK Inhibitory Potency vs. Class Leads

The target compound has not been directly tested against p38α MAPK in published literature. However, structurally optimized pyrazolyl-urea derivatives within the same class demonstrate low-nanomolar potency. For instance, compounds 3ae, 3g, and 3h from a related pyrazolyl-urea series exhibit p38α MAPK IC50 values of 0.037 ± 1.56 µM, 0.069 ± 0.07 µM, and 0.053 µM respectively, comparable to the reference inhibitor SB 203580 (IC50 = 0.043 ± 3.62 µM) [1]. The target compound's 3,5-dicyclopropyl substitution on the pyrazole and 4-chlorobenzyl urea tail represent an unexplored combination; its potency cannot be assumed to match these leads without experimental validation. For procurement, this means the compound is best suited as a chemical probe for novel kinase discovery rather than a pre-optimized p38α inhibitor.

p38α MAPK inhibition
Class-level inference
Target: Not determined
Class leads: IC50 0.037–0.069 µM
SB 203580: IC50 0.043 µM
Supports kinase probe exploration; not a pre-optimized p38α inhibitor.
Enzyme assay context; data to verify for this compound.
p38α MAPK Inflammation Kinase Inhibition

DPPH Radical Scavenging vs. Standard Antioxidants

No DPPH radical scavenging data exists specifically for the target compound. Within the broader pyrazolyl-urea class, compound 3c demonstrated 75.06% antioxidant activity at 1 mmol/L, surpassing butylated hydroxyanisole (BHA) at 71.53% under identical conditions [1]. The target compound's 4-chlorobenzyl substituent may influence electron-donating capacity differently than the alkyl/aryl substitutions in 3c, potentially altering radical scavenging efficacy. This class-level data suggests that the target compound should be screened in DPPH assays as part of any antioxidant-related procurement justification, as purely structural analogy cannot predict performance.

DPPH radical scavenging
Class-level inference
Compound not tested; class analog 3c shows 75.06% inhibition vs. BHA 71.53% at 1 mmol/L.
Antioxidant capacity may exist but is unconfirmed.
DPPH assay context; requires experimental validation.
Antioxidant Activity DPPH Assay Free Radical Scavenging

In Vivo Anti-Inflammatory Activity vs. Diclofenac

In a standard carrageenan-induced rat paw edema model, certain pyrazolyl-urea derivatives achieved anti-inflammatory activity ranging from 62.25% to 80.93% inhibition, closely approaching diclofenac sodium's 81.62% inhibition [1]. The target compound's specific anti-inflammatory ED50 or maximal inhibition percentage has not been reported. The 4-chlorobenzyl and dicyclopropylpyrazole substitution pattern represents a unique combination not represented in the tested series; therefore, extrapolation of in vivo efficacy is scientifically unjustified. For procurement targeting in vivo inflammation models, this compound represents an uncharacterized chemical probe rather than a validated lead.

In vivo anti-inflammatory
Class-level inference
Compound not reported; class leads 62.25–80.93% edema inhibition vs. diclofenac 81.62%.
Screening candidate only; in vivo profile entirely unproven.
Carrageenan paw edema model context.
Anti-Inflammatory Activity In Vivo Efficacy Carrageenan-Induced Edema

Kinase Selectivity Profile: Comparison with GeGe3

The well-characterized pyrazolyl-urea GeGe3 (ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl)phenyl)ureido)-1H-pyrazole-4-carboxylate) inhibits HUVEC proliferation (EdU incorporation assay), reduces tumor angiogenesis in mice at 2 mg/kg, and targets a distinct kinase panel including Aurora B/C, NEK10, PLK2/3, DMPK1, and CAMK1—kinases not classically associated with MAPK/PI3K pathways [1]. The target compound differs structurally by replacing the pyrazole-4-carboxylate with a 3,5-dicyclopropyl substitution and the trifluoromethylphenyl urea with a 4-chlorobenzyl urea. These substitutions are predicted to shift kinase selectivity away from GeGe3's targets toward potentially novel kinases. However, no kinase profiling data exists for this compound. For procurement, this compound represents a structurally distinct probe for kinase discovery with a high probability of a novel selectivity fingerprint relative to GeGe3.

Kinase selectivity vs. GeGe3
Class-level inference
Target: No kinome data
GeGe3 targets: Aurora B/C, NEK10, PLK2/3, DMPK1, CAMK1
Predicted distinct selectivity; cannot substitute for GeGe3.
Kinase panel screening required; structural divergence high.
Angiogenesis Kinase Profiling DMPK1

Gastric Ulcerogenicity and Lipid Peroxidation vs. Diclofenac

Certain pyrazolyl-urea derivatives exhibited reduced ulcerogenic liability and lower lipid peroxidation compared to diclofenac sodium, a clinically used NSAID [1]. This class-level safety advantage, however, is compound-specific and cannot be extrapolated to the target compound without direct experimental evidence. The 4-chlorobenzyl group, in particular, may influence gastric mucosal interaction differently than the substituents on the tested derivatives. Procurement for preclinical safety assessment must include de novo evaluation of ulcerogenicity and lipid peroxidation for this specific compound, as the class-level benefit is not automatically inherited.

Gastric safety profile
Class-level inference
Compound not tested; select analogs showed lower ulcerogenicity and lipid peroxidation vs. diclofenac.
Class benefit not automatically inherited; targeted testing needed.
Rodent gastric safety endpoints; data to verify.
Ulcerogenicity Gastric Toxicity Lipid Peroxidation

Application Scenarios: 1-(4-Chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea


Novel Kinase Discovery Probe in Chemical Biology

The compound's unique 3,5-dicyclopropylpyrazole and 4-chlorobenzyl urea substitution pattern, distinct from well-characterized pyrazolyl-ureas like GeGe3, positions it as a high-value chemical probe for identifying novel kinase targets. Given the class's proven ability to inhibit non-canonical angiogenesis kinases (Aurora B/C, DMPK1, PLK2/3) [1], this compound should be prioritized for broad kinome profiling to uncover target kinases inaccessible to existing pyrazolyl-urea inhibitors.

SAR Expansion for p38α MAPK Inhibitors

Although its own p38α MAPK potency is unmeasured, the compound serves as a critical SAR tool for exploring the effects of 3,5-dicyclopropyl substitution on pyrazole and 4-chlorobenzyl on the urea tail. Incorporating this compound into SAR studies alongside known inhibitors like SB 203580 and optimized leads 3ae/3g [2] will elucidate how these specific modifications influence potency and selectivity, guiding the design of next-generation anti-inflammatory pyrazolyl-ureas.

Preclinical Safety and Efficacy Screening Candidate

For research groups with established in vivo inflammation or angiogenesis models, this compound is suitable as a screening candidate. Class-level evidence indicates potential for anti-inflammatory activity (up to 80.93% edema inhibition) and reduced gastric toxicity relative to diclofenac [2]. However, its actual efficacy and safety profile must be determined experimentally; procurement should be coupled with a plan for de novo evaluation in relevant disease models.

Chemical Intermediate for Diversified Pyrazolyl-Urea Library Synthesis

The compound can serve as a key intermediate for generating a focused library of pyrazolyl-urea analogs. By modifying the 4-chlorobenzyl or dicyclopropyl groups, researchers can systematically explore kinase selectivity and ADME properties. This procurement approach leverages the compound's structural scaffold to accelerate hit-to-lead optimization campaigns.

Application
Selection Property
Validation Focus
Kinase discovery probe
Structurally distinct pyrazolyl-urea scaffold
Kinome profiling vs. GeGe3-class targets
p38α MAPK SAR studies
3,5-dicyclopropyl & 4-chlorobenzyl substitution
p38α IC50 & selectivity vs. SB 203580/class leads
Inflammation model screening
Class-level anti-inflammatory reference context
In vivo edema inhibition & gastric safety endpoints
Pyrazolyl-urea library synthesis
Diversifiable urea and pyrazole motifs
ADME & kinase selectivity optimization
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